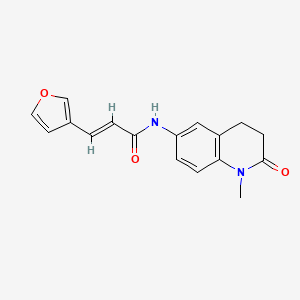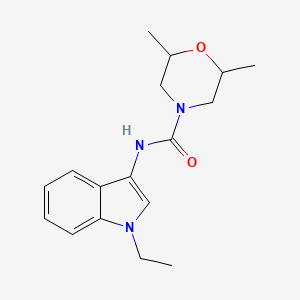
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide” is a chemical compound that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrimidine rings, as well as the amide group connecting them . The pyrrolidine ring would contribute to the three-dimensionality of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and pyrimidine rings, as well as the amide group . For example, the compound would likely be polar due to the presence of the amide group.作用机制
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various targets .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information available. Pyrimidine derivatives are known to interact with various targets, leading to a range of biological effects
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biological processes, suggesting that this compound could potentially affect multiple pathways
Result of Action
Given that this compound is a pyrimidine derivative, it could potentially have a wide range of effects depending on its specific targets and mode of action
未来方向
生化分析
Biochemical Properties
F6438-0052 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, F6438-0052 has been shown to interact with pyrrolidine-containing enzymes, which are involved in numerous metabolic pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, F6438-0052 can form complexes with proteins, affecting their stability and function.
Cellular Effects
The effects of F6438-0052 on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, F6438-0052 has been observed to affect the glycolytic pathway by inhibiting key enzymes, leading to altered energy production in cells . Furthermore, it can impact gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, F6438-0052 exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, F6438-0052 can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate certain signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function. These interactions highlight the compound’s potential as a modulator of biochemical processes.
Temporal Effects in Laboratory Settings
The temporal effects of F6438-0052 in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that F6438-0052 remains stable under various conditions, with minimal degradation over time . Prolonged exposure to F6438-0052 can lead to changes in cellular function, such as altered gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of F6438-0052 vary with different dosages in animal models. At low doses, F6438-0052 can enhance certain biochemical pathways, leading to beneficial effects on cellular function . At higher doses, it can exhibit toxic effects, such as enzyme inhibition and oxidative stress. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where a minimal dose is required to elicit a significant biological response.
Metabolic Pathways
F6438-0052 is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, F6438-0052 has been shown to affect the glycolytic pathway by inhibiting phosphoglycerate mutase, resulting in altered glucose metabolism. These interactions underscore the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of F6438-0052 within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, F6438-0052 can be transported to different cellular compartments, where it exerts its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins. These factors determine its localization and accumulation within the cell, affecting its biological activity.
Subcellular Localization
F6438-0052 exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, F6438-0052 may localize to the mitochondria, where it influences energy production and metabolic processes. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-8-11(15-10(3)17)9(2)14-12(13-8)16-6-4-5-7-16/h4-7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWMSLCFDZKIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6506983.png)
![1-(4-fluorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6506990.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6506995.png)
![4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6507003.png)
![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B6507008.png)
![ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B6507015.png)
![N-[(4-methylphenyl)methyl]-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B6507016.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6507021.png)

![N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide](/img/structure/B6507032.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B6507038.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6507060.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6507080.png)
